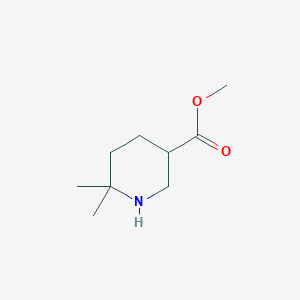

Methyl 6,6-dimethylpiperidine-3-carboxylate

Description

Methyl 6,6-dimethylpiperidine-3-carboxylate (CAS: 1269755-65-8) is a piperidine derivative characterized by a six-membered saturated ring with two methyl groups at the 6th position and a methyl ester at the 3rd position. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol and a purity of ≥95% . Produced by Biosynth, it serves as a versatile small molecular skeleton for laboratory applications, particularly in pharmaceutical and synthetic chemistry. The steric hindrance from the 6,6-dimethyl groups and the ester functionality make it a structurally unique compound for studying steric effects and reactivity .

Properties

IUPAC Name |

methyl 6,6-dimethylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2)5-4-7(6-10-9)8(11)12-3/h7,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZCHXGCKWYCSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CN1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001202687 | |

| Record name | 3-Piperidinecarboxylic acid, 6,6-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269755-65-8 | |

| Record name | 3-Piperidinecarboxylic acid, 6,6-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269755-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, 6,6-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6,6-dimethylpiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6,6-dimethylpiperidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of methyl l-benzyl-6,6-dimethylpiperidine-3-carboxylate with ammonium formate and palladium on carbon (Pd/C) in methanol (MeOH) at 70°C for 30 minutes . The mixture is then cooled to room temperature and filtered to remove the Pd/C and other solids.

Industrial Production Methods

Industrial production methods for methyl 6,6-dimethylpiperidine-3-carboxylate typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Methyl 6,6-dimethylpiperidine-3-carboxylate serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions, such as:

- Oxidation : Leading to the formation of ketones or carboxylic acids.

- Reduction : Resulting in the production of amines.

Biological Research

Enzyme Interaction Studies

The compound is investigated for its potential interactions with enzymes and biological targets. Its unique structural properties allow it to function as a ligand in biochemical assays. Specifically, it has shown promise in studies related to:

- Transcriptional Repression : Methyl 6,6-dimethylpiperidine-3-carboxylate has been studied for its ability to inhibit BCL6, an oncogenic driver implicated in lymphoid malignancies. In vitro studies demonstrated its effectiveness in inhibiting BCL6 activity, indicating potential therapeutic applications in cancer treatment .

Medicinal Applications

Therapeutic Potential

Research into the medicinal applications of methyl 6,6-dimethylpiperidine-3-carboxylate focuses on its role as a precursor for drug development. The compound's stereochemistry significantly influences its biological activity and binding affinity to various receptors.

Case Studies

-

Cancer Treatment :

- A study explored the compound's potential as a therapeutic agent against lymphoid malignancies. Results indicated significant inhibition of BCL6 activity, suggesting a pathway for further clinical development.

-

Neurological Applications :

- Preliminary research indicates that this compound may interact with receptors involved in neurological pathways. Further studies are necessary to explore its therapeutic potential in treating neurodegenerative diseases.

Industrial Applications

Chemical Production

In industrial settings, methyl 6,6-dimethylpiperidine-3-carboxylate is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its versatility makes it valuable for developing various chemical products .

Mechanism of Action

The mechanism of action of methyl 6,6-dimethylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine Derivatives

a) 3-Piperidinecarboxylic Acid (CAS: 498-95-3)

- Structure : Lacks the 6,6-dimethyl and ester groups, existing as a carboxylic acid.

- Its carboxylic acid group may enhance solubility in polar solvents but increase susceptibility to ionic interactions .

b) Ethyl 4-Hydroxy-2,6-Diphenyl-1-[2-(Piperidin-1-yl)Acetyl]-1,2,5,6-Tetrahydropyridine-3-Carboxylate

- Structure : Incorporates a piperidine ring within a larger tetrahydropyridine scaffold, with ethyl ester, hydroxy, and phenyl substituents.

- Comparison : The ethyl ester group may confer slower hydrolysis rates than methyl esters, while phenyl and hydroxy groups enhance π-π stacking and hydrogen bonding, respectively. Such features are linked to antibacterial and antitumor activities in similar compounds .

Methyl Esters of Heterocyclic Compounds

a) Methyl 4,6-Dioxo-1,4,5,6-Tetrahydropyridine-3-Carboxylate (CAS: 88499-68-7)

- Structure : Features a tetrahydropyridine ring with two ketone groups and a methyl ester.

- Comparison : The ketone groups increase electrophilicity, enabling reactions like Michael additions. In contrast, the fully saturated piperidine ring in the target compound may improve stability under acidic or reducing conditions .

b) Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester, Torulosic Acid Methyl Ester)

- Structure: Complex diterpenoid skeletons with methyl esters, isolated from plant resins.

- Comparison: While sharing the ester group, their bulky tricyclic frameworks differ significantly from the compact piperidine structure. This impacts applications: diterpenoid esters are studied for ecological roles (e.g., resin defense mechanisms), whereas the target compound is tailored for synthetic modularity .

Pyridine-Based Esters

a) Methyl 3-(6-Chloro-5-Pivalamidopyridin-2-yl)Acrylate

- Structure : Aromatic pyridine ring with acrylate and pivalamido substituents.

- Comparison : The aromatic pyridine ring confers rigidity and electronic effects absent in the aliphatic piperidine system. Such differences influence electronic properties and binding interactions in catalysis or medicinal chemistry .

Data Table: Key Properties and Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |

|---|---|---|---|---|

| Methyl 6,6-dimethylpiperidine-3-carboxylate | C₉H₁₇NO₂ | 171.24 | Piperidine, methyl ester | Steric hindrance, lab-scale synthesis |

| 3-Piperidinecarboxylic acid | C₆H₁₁NO₂ | 129.16 | Piperidine, carboxylic acid | High polarity, limited lipophilicity |

| Ethyl 4-hydroxy-2,6-diphenyl...* | C₂₇H₃₀N₂O₄ | 446.54 | Tetrahydropyridine, ethyl ester | Antibacterial potential, complex substituents |

| Methyl 4,6-dioxo-tetrahydropyridine... | C₇H₇NO₄ | 169.14 | Tetrahydropyridine, ketones | Electrophilic reactivity |

| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | Diterpenoid, methyl ester | Ecological roles, tricyclic structure |

*Abbreviated for space; full name in Section 2.1b.

Biological Activity

Methyl 6,6-dimethylpiperidine-3-carboxylate (MDPC) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 171.2368 g/mol

- CAS Number : 1269755-65-8

- Purity : ≥97% .

2. Synthesis

The synthesis of MDPC typically involves the alkylation of piperidine derivatives, followed by carboxylation. The use of various alkyl halides and conditions can lead to different yields and purities. For instance, the reaction conditions can be optimized to achieve high optical purity, which is crucial for biological activity .

3.1 Pharmacological Profile

MDPC has been studied for its role as a potential pharmacological agent. Research indicates that it may interact with various biological targets, including enzymes and receptors involved in neurological functions and metabolic pathways.

3.2 In Vitro Studies

In vitro studies have demonstrated that MDPC exhibits a range of biological activities:

- Calcium Modulation : MDPC has been shown to modulate calcium channels, which are critical in neurotransmission and muscle contraction. The S-enantiomer of related compounds displayed significantly higher potency compared to R-enantiomers in cardiac and cerebral cortex membranes .

- Antiproliferative Effects : Preliminary studies suggest that MDPC may possess antiproliferative properties against certain cancer cell lines, indicating its potential as an anticancer agent .

4. Structure-Activity Relationships (SAR)

The biological activity of MDPC is influenced by its structural features. Modifications to the piperidine ring and carboxylate group can enhance or diminish its activity:

| Compound Modification | Observed Effect |

|---|---|

| Addition of hydroxyl groups | Increased binding affinity to target proteins |

| Variation in alkyl substituents | Altered lipophilicity and pharmacokinetics |

| Stereochemical configuration | Significant impact on potency and efficacy |

Research indicates that specific modifications can lead to compounds with enhanced pharmacological profiles, particularly in targeting oncogenic pathways .

Case Study 1: Anticancer Activity

In a study examining the effects of MDPC on cancer cell lines, it was found that certain derivatives exhibited sub-micromolar inhibition potency against specific tumor types. This highlights the importance of further exploration into its mechanism of action and potential therapeutic applications .

Case Study 2: Neurological Implications

Another investigation focused on the neuroprotective effects of MDPC analogs against neurotropic viruses demonstrated promising results in animal models. The compound showed potential in reducing viral replication and protecting neuronal integrity, suggesting applications in treating viral encephalitis .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 6,6-dimethylpiperidine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis of piperidine carboxylates often involves condensation or cyclization reactions. For example, analogous compounds like methyl 2-arylthianaphthene-3-carboxylates are synthesized via piperidine-catalyzed reactions between aldehydes and dihydrothianaphthenes under reflux in methanol, followed by recrystallization . For Methyl 6,6-dimethylpiperidine-3-carboxylate, a plausible approach includes:

- Step 1 : Reacting 6,6-dimethylpiperidine-3-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) for esterification.

- Step 2 : Optimizing reaction time and temperature (e.g., 60–80°C for 12–24 hours) to maximize yield.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol.

- Validation : Confirm purity via HPLC (>95%) and structural identity via ¹H/¹³C NMR and IR spectroscopy .

Q. What analytical techniques are critical for characterizing Methyl 6,6-dimethylpiperidine-3-carboxylate?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the ester group (δ ~3.6–3.8 ppm for OCH₃) and piperidine ring protons (δ ~1.2–2.8 ppm for dimethyl groups) .

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretch of ester) and ~2800 cm⁻¹ (C-H stretches of methyl groups) .

- Melting Point Analysis : Compare experimental values (e.g., 151–152°C for similar piperidine carboxylates) with literature to assess purity .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., C₁₀H₁₇NO₂: [M+H]⁺ = 200.1281) .

Advanced Research Questions

Q. How can stereochemical effects in Methyl 6,6-dimethylpiperidine-3-carboxylate derivatives influence biological activity?

Q. What strategies address stability and decomposition risks during storage of Methyl 6,6-dimethylpiperidine-3-carboxylate?

Piperidine derivatives may degrade under heat or humidity. Recommendations:

- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

- Decomposition Products : Analyze via GC-MS for volatile byproducts (e.g., CO, NOₓ under combustion) .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting points)?

Discrepancies often arise from impurities or polymorphic forms. Solutions include:

- Reproducibility Checks : Repeat synthesis with rigorously dried solvents and reagents.

- Polymorphism Screening : Use PXRD to identify crystalline forms affecting melting points .

- Cross-Validation : Compare data from multiple sources (e.g., NIST Chemistry WebBook vs. peer-reviewed journals) .

Methodological Guidance

Q. Designing SAR Studies for Piperidine Carboxylates in Drug Discovery

- Step 1 : Synthesize analogs with varied substituents (e.g., halogenation at C6 or ester group modifications).

- Step 2 : Perform in vitro assays (e.g., enzyme inhibition for acetylcholinesterase) to quantify potency .

- Step 3 : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in target proteins .

Q. Analyzing Conflicting Data in Reaction Yields

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.